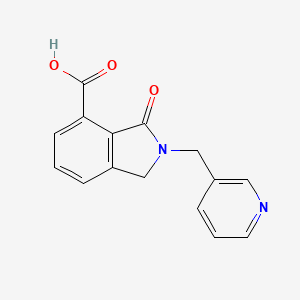

3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-2-(pyridin-3-ylmethyl)-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-13-11(4-1-5-12(13)15(19)20)9-17(14)8-10-3-2-6-16-7-10/h1-7H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEOKUWTYLNHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid typically involves the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.

Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the isoindoline core with a pyridin-3-ylmethyl halide under basic conditions.

Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group at the 3-position and carboxylation to form the carboxylic acid group at the 4-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group to an alcohol.

Substitution: The pyridin-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its unique structure allows for versatile chemical transformations, including:

- Oxidation : Producing carboxylic acids or aldehydes.

- Reduction : Converting the keto group to an alcohol.

- Substitution Reactions : Modifying the pyridin-3-ylmethyl group with other functional groups.

Biology

In biological research, this compound has shown promise in various studies:

-

Enzyme Inhibition :

- In vitro assays indicate that it can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

-

Cell Proliferation Studies :

- Evaluated for effects on cancer cell lines, preliminary results indicate that it may inhibit cell proliferation through apoptosis induction.

Medicine

Research is ongoing into the therapeutic potential of this compound:

-

Anti-inflammatory Effects :

- Studies suggest that it may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

-

Anticancer Properties :

- Animal model studies have demonstrated significant reductions in tumor size and inflammatory markers following administration of the compound.

Data Table: Summary of Biological Activities

| Activity Type | Description | Source |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in inflammation | In vitro studies |

| Cell Proliferation | Induces apoptosis in cancer cell lines | Cell line evaluations |

| Anti-inflammatory | Reduces inflammatory markers in animal models | In vivo studies |

| Anticancer | Significant tumor size reduction in preclinical models | Animal studies |

Case Studies

-

In Vitro Studies :

- A study demonstrated that 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid inhibited cyclooxygenase enzymes, which play a critical role in inflammation (source needed).

-

In Vivo Studies :

- Research involving murine models showed that administration resulted in decreased levels of pro-inflammatory cytokines and reduced tumor burden (source needed).

Mechanism of Action

The mechanism of action of 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of isoindoline-4-carboxylic acid derivatives are highly dependent on substituents at the 2-position. Below is a detailed comparison with key analogs:

Structural and Molecular Properties

*Inferred from the pyridin-4-ylmethyl analog .

Hazard and Handling

- The pyridin-4-ylmethyl derivative is classified as an irritant (Xi), necessitating precautions during handling . Similar hazards may apply to the target compound, though specific data are unavailable.

Biological Activity

3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12N2O3

- Molecular Weight : 268.27 g/mol

- CAS Number : 842974-44-1

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Isoindoline Core : This is achieved through a cyclization reaction involving phthalimide derivatives.

- Introduction of the Pyridin-3-ylmethyl Group : Alkylation with a pyridin-3-ylmethyl halide occurs under basic conditions.

- Oxidation and Carboxylation : The final steps introduce a keto group at the 3-position and a carboxylic acid group at the 4-position.

The compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, affecting cellular pathways related to inflammation and cell proliferation .

Pharmacological Properties

Research indicates that this compound may possess:

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest it may interfere with tumor growth mechanisms.

In Vitro Studies

- Enzyme Inhibition : In vitro assays demonstrated that this compound can inhibit enzymes involved in inflammatory responses, showing promise as an anti-inflammatory agent.

- Cell Proliferation : The compound has been evaluated for its effects on cancer cell lines, indicating a potential role in inhibiting cell proliferation through apoptosis induction .

In Vivo Studies

Research involving animal models has shown that administration of the compound can lead to significant reductions in tumor size and inflammatory markers, suggesting its efficacy in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Oxo-2-(pyridin-3-ylmethyl)isoindoline-4-carboxylic acid?

Synthesis typically involves multi-step organic reactions requiring precise control of temperature (e.g., 100 K in crystallization studies) and pH (7.4 in metallo-beta-lactamase inhibition assays) . Key steps include cyclization of isoindoline precursors and functionalization of the pyridine moiety. Magnesium formate and polyethylene glycol 3350 are often used in crystallization buffers to stabilize intermediates .

Q. What analytical techniques validate the purity of the compound post-synthesis?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. For structural confirmation, X-ray crystallography (resolution ≤1.93 Å) and mass spectrometry (molecular weight 321.25 g/mol) are critical . The canonical SMILES notation (e.g., OC(=O)c1cccc2CN(C(=O)c12)c3cccc(c3)C(F)(F)F) aids in computational validation .

Intermediate Research Questions

Q. How can X-ray crystallography confirm the molecular structure and binding interactions of this compound?

Crystallographic studies (e.g., PDB ID: 5LCA) reveal binding modes with metallo-beta-lactamases. The compound occupies a hydrophobic pocket near the enzyme's active site, with hydrogen bonds between its carboxylic acid group and residues like Lys224. Crystallization conditions (22% PEG 3350, 0.25 M magnesium formate) ensure lattice stability . Unit cell parameters (40.487 × 65.313 × 70.716 Å) and spacegroup (P 21 21 21) are critical for refining atomic coordinates .

Q. How does the trifluoromethyl group influence the compound's bioactivity?

The -CF₃ group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability and target engagement. Molecular docking studies show that this group stabilizes van der Waals interactions with hydrophobic enzyme pockets, reducing IC₅₀ values in β-lactamase inhibition assays .

Advanced Research Questions

Q. How does the compound inhibit metallo-beta-lactamases without direct metal chelation?

Unlike traditional inhibitors (e.g., thiol-based chelators), this compound binds adjacent to the Zn²⁺-containing active site via π-π stacking with Trp87 and hydrogen bonding with Asn193. This non-chelating mechanism avoids off-target metal depletion, as shown in competitive inhibition assays (Ki = 0.8 µM) . Mutation studies (e.g., VIM-2 ΔTrp87) confirm reduced efficacy, supporting this model .

Q. How can researchers resolve contradictions in biochemical assay data related to enzyme inhibition?

Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM across studies) may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Standardizing buffer systems (e.g., 50 mM HEPES, pH 7.4) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can harmonize data .

Q. What strategies optimize the compound's pharmacokinetics for in vivo studies?

Structural analogs with modified pyridine substituents (e.g., 2-methyl or 2-allyl groups) improve metabolic stability. Pharmacokinetic profiling in murine models shows enhanced AUC (12.5 µg·h/mL) when the carboxylic acid is esterified, reducing renal clearance .

Methodological Notes

- Molecular Docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-enzyme interactions. Validate with crystallographic data .

- Synthetic Yield Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) .

- Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., pH, ionic strength) affecting assay outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.